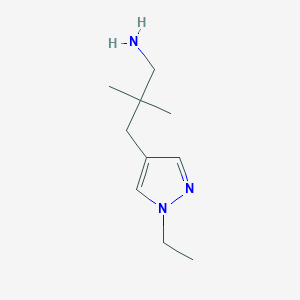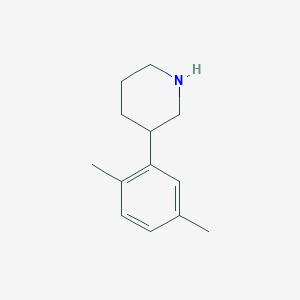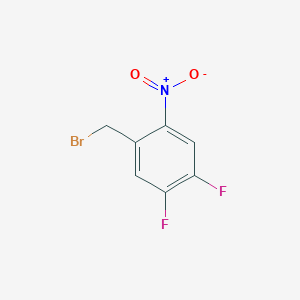
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with bromomethyl, difluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene typically involves multiple steps:
Nitration: The introduction of the nitro group is often the first step. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromomethyl group is introduced through a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The difluoro groups are introduced using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of various benzyl derivatives.
Reduction: Formation of 4,5-difluoro-2-nitroaniline.
Oxidation: Formation of 4,5-difluoro-2-nitrobenzoic acid.
Scientific Research Applications
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (nitro and fluoro) and the electron-donating bromomethyl group. These groups influence the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Benzyl Bromide: Similar structure but lacks the nitro and fluoro groups.
4-Bromomethyl-2-nitrobenzene: Lacks the difluoro groups.
4,5-Difluoro-2-nitrotoluene: Lacks the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene is unique due to the combination of bromomethyl, difluoro, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H4BrF2NO2 |
|---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
1-(bromomethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
InChI Key |
RMESFXYMVNIABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


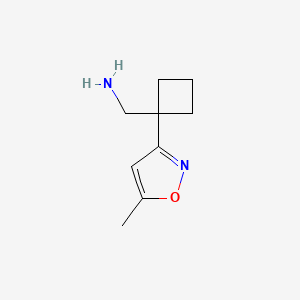

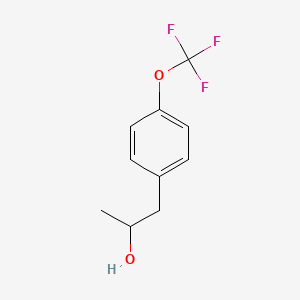
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
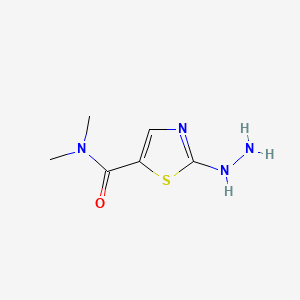
![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
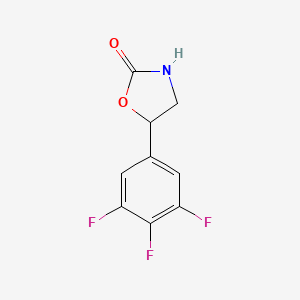
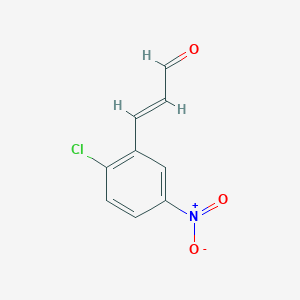
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

